![molecular formula C8H13N5 B1493262 1-(2-Azidoethyl)piperidine-4-carbonitrile CAS No. 2098143-04-3](/img/structure/B1493262.png)
1-(2-Azidoethyl)piperidine-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-(2-Azidoethyl)piperidine-4-carbonitrile” consists of a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom.
Chemical Reactions Analysis
Piperidine derivatives, including “1-(2-Azidoethyl)piperidine-4-carbonitrile”, can participate in a variety of chemical reactions. For instance, they can undergo cyclization reactions with 1,2-diamine derivatives and sulfonium salts .
Scientific Research Applications
Pharmacological Applications
Piperidine derivatives are widely studied for their pharmacological properties. They have been utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Synthetic Chemistry
Azides are known for their use in synthetic chemistry, particularly in click chemistry reactions which are often employed to create diverse organic compounds with potential applications in drug development and materials science .
Material Science
Piperidine structures can be found in materials science where they may be used to modify polymers or create new materials with desired properties such as increased durability or specific conductivity .
Biological Studies
In biological studies, azides can be used as bioorthogonal chemical reporters that allow for the tracking of biological molecules in live cells without interfering with normal cellular processes .
Catalysis
Azides have roles in catalysis where they can act as precursors or intermediates in the synthesis of various nitrogen-containing compounds .
Analytical Chemistry
In analytical chemistry, azide functional groups can be used as tags or probes due to their reactivity which allows them to be easily detected or quantified .
Drug Discovery
The reactivity of azides also makes them valuable in drug discovery for the formation of new compounds that can be tested for therapeutic activity .
Mechanism of Action
While the specific mechanism of action for “1-(2-Azidoethyl)piperidine-4-carbonitrile” is not mentioned in the search results, piperidine derivatives have been found to exhibit anticancer potential. They can regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Safety and Hazards
properties
IUPAC Name |
1-(2-azidoethyl)piperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c9-7-8-1-4-13(5-2-8)6-3-11-12-10/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZDTNRACYUUDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)piperidine-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.